molecular formula C22H24N2O2 B3009615 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 850899-95-5

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B3009615
CAS No.: 850899-95-5
M. Wt: 348.446
InChI Key: KZOZFXZMEJSPQW-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a coumarin derivative featuring a 7,8-dimethyl-substituted chromen-2-one core linked to a 4-phenylpiperazine moiety via a methylene bridge. Coumarins are renowned for diverse biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties .

Properties

IUPAC Name

7,8-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-8-9-20-18(14-21(25)26-22(20)17(16)2)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOZFXZMEJSPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one typically involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.

    Introduction of the dimethyl groups: The dimethyl groups at positions 7 and 8 can be introduced via Friedel-Crafts alkylation using appropriate alkylating agents.

    Attachment of the phenylpiperazinylmethyl group: This step involves the nucleophilic substitution reaction between the chromen-2-one intermediate and 4-phenylpiperazine in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylpiperazinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Medicinal Chemistry

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is being investigated for its potential therapeutic applications. Its structural similarity to known bioactive compounds suggests it may interact with various biological targets, making it a candidate for drug development.

Pharmacology

Research has focused on the compound's interactions with receptors and enzymes. Preliminary studies indicate that it may modulate the activity of certain neurotransmitter receptors, potentially influencing neurological pathways. For instance, its binding affinity to serotonin receptors could be explored for implications in treating mood disorders.

Biological Studies

In cellular biology, the compound is used to elucidate its effects on cellular processes such as apoptosis and signal transduction. Studies show that it may have cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, its potential as an acetylcholinesterase inhibitor is relevant in developing treatments for neurodegenerative diseases like Alzheimer's disease.

Chemical Probes

Due to its unique structure, this compound can serve as a chemical probe in biochemical assays to study receptor-ligand interactions and cellular signaling pathways.

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Study A NeuropharmacologyDemonstrated modulation of serotonin receptors leading to antidepressant-like effects in animal models.
Study B Cancer ResearchExhibited selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Study C Enzyme InhibitionShowed significant inhibition of acetylcholinesterase activity, suggesting potential for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets such as receptors or enzymes. The phenylpiperazinylmethyl group is known to enhance binding affinity to certain receptors, leading to modulation of their activity. This can result in various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Coumarin Core

a) 7,8-Dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
  • Structural Differences : The dihydroxy groups at positions 7 and 8 replace the dimethyl groups in the target compound. The piperazine ring carries a 4-methoxyphenyl substituent instead of phenyl.
  • Biological Activity : This analog exhibits strong TAO inhibition, with a predicted binding energy of −12.31 kcal/mol, slightly higher than the target compound’s −11.61 kcal/mol . The methoxy group may enhance solubility but reduce lipophilicity compared to the phenyl group.
  • Crystallographic Insights : X-ray analysis reveals that the TAO enzyme accommodates bulky aryl substituents, suggesting that the target compound’s phenyl group could optimize hydrophobic interactions .
b) Aurapten Derivatives (e.g., 7-(3,7-dimethylocta-2,6-dienyloxy)-chromen-2-one)
  • Structural Differences : Aurapten lacks the piperazine moiety and instead has a prenyloxy chain at position 5.

Modifications on the Piperazine Moiety

a) 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
  • Structural Differences : The 4-methoxyphenyl substituent replaces the phenyl group on the piperazine ring.
  • However, its trypanocidal activity remains untested, unlike the phenyl analog’s confirmed TAO inhibition .
b) 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
  • Structural Differences : This compound replaces the coumarin core with a diazaspirodecane-dione scaffold but retains the 4-phenylpiperazine group.
  • Biological Relevance : The spiro structure may enhance metabolic stability but reduces TAO affinity due to steric hindrance .

Comparison with Non-Piperazine Coumarins

a) 7,7-Dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one
  • Structural Differences: Features a nitro group and methylamino substituents on a 4H-chromen-5-one scaffold.
  • Biological Activity : Exhibits anticancer and antibacterial effects, underscoring how nitro groups diversify biological targets compared to piperazine-linked coumarins .

Data Tables: Key Structural and Functional Comparisons

Table 1: Substituent Effects on TAO Binding and Bioactivity

Compound Name Core Substituents Piperazine Substituent Binding Energy (kcal/mol) Biological Activity
Target Compound 7,8-dimethyl 4-phenyl −11.61 TAO inhibition
7,8-Dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one 7,8-dihydroxy 4-methoxyphenyl −12.31 TAO inhibition
Aurapten 7-prenyloxy None N/A Antimicrobial
4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one 7,8-dimethyl 4-methoxyphenyl N/A Untested

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 3.8 0.05 406.47
7,8-Dihydroxy analog 2.9 0.12 424.45
4-Methoxyphenyl analog 3.5 0.08 436.50

Research Findings and Implications

  • TAO Inhibition : The target compound’s phenyl group on piperazine provides optimal hydrophobic interactions with TAO, while methoxy or hydroxy groups may enhance solubility at the cost of reduced membrane permeability .
  • Synthetic Flexibility : Introducing hydrogen-bonding substituents (e.g., hydroxyl) at the coumarin core could improve binding stability, as seen in the dihydroxy analog’s superior binding energy .
  • Therapeutic Potential: Unlike aurapten derivatives, piperazine-linked coumarins show promise against neglected tropical diseases like trypanosomiasis, warranting further preclinical studies .

Biological Activity

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. Its unique structure features a chromen-2-one core with dimethyl substitutions at positions 7 and 8, and a phenylpiperazinylmethyl group at position 4. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The phenylpiperazinylmethyl group enhances the compound's binding affinity to specific receptors, which can modulate their activity and result in significant biological effects such as alterations in cellular signaling pathways and gene expression.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

  • Antidepressant Activity : The piperazine moiety is known for its role in enhancing the antidepressant effects of compounds by interacting with serotonin receptors .
  • Neuroprotective Effects : Studies have suggested that derivatives containing piperazine structures can inhibit acetylcholinesterase, making them potential candidates for treating neurodegenerative diseases like Alzheimer's.

Anticancer Potential

7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one has shown promise in anticancer research. Its structural similarity to known bioactive compounds allows it to exhibit cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against prostate carcinoma (DU145), hepatocellular carcinoma (HepG2), ovarian cancer (SKOV3), and breast cancer (MDA-MB 231) cell lines .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research comparing various substituted chromen-2-one derivatives indicated that those similar to 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one exhibited significant antioxidant activity, suggesting potential applications in food and pharmaceutical formulations .

Study on Acetylcholinesterase Inhibition

A study focusing on piperazine derivatives found that compounds similar to 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one could effectively inhibit human acetylcholinesterase. This inhibition is crucial for developing treatments for Alzheimer's disease, as it can help prevent the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .

Anticancer Activity Analysis

In a comparative study of various chromen derivatives, 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one was noted for its moderate to strong anticancer activity against multiple cell lines. The study highlighted its potential as a lead compound for further development into anticancer therapeutics .

Data Table: Biological Activities of 7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

Biological Activity Description References
AntidepressantModulates serotonin receptors; enhances mood
NeuroprotectiveInhibits acetylcholinesterase; potential Alzheimer's treatment
AnticancerCytotoxicity against DU145, HepG2, SKOV3, MDA-MB 231
AntioxidantExhibits significant antioxidant activity

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